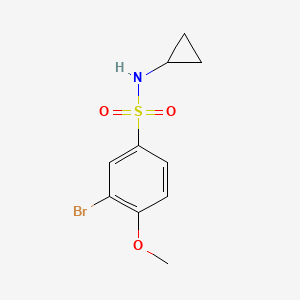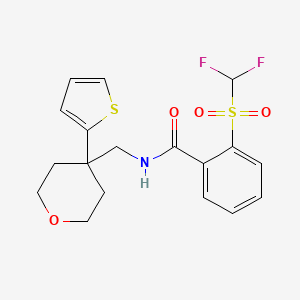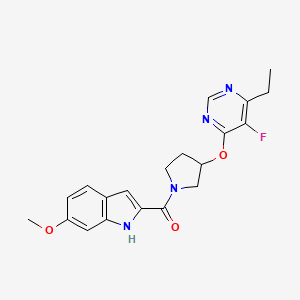
(3-((6-乙基-5-氟嘧啶-4-基)氧基)吡咯烷-1-基)(6-甲氧基-1H-吲哚-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone" is a complex organic molecule featuring a pyrrolidine ring bonded to a substituted pyrimidine and a methoxyindole group. This configuration endows the compound with diverse chemical and biological properties, making it a subject of interest in various scientific research fields.
科学研究应用
This compound has a plethora of scientific research applications, including:
Chemistry: : As an intermediate in complex organic syntheses, it aids in the development of new materials and reactions.
Biology: : Its biological activity is explored in pharmacological studies for potential therapeutic uses.
Medicine: : Investigated for its potential as a drug candidate due to its interaction with various biological targets.
Industry: : Utilized in material science for creating specialized polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone" typically involves multi-step synthetic processes:
Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol: : Starting from basic organic compounds, the pyrimidine ring is constructed with appropriate substitution at the 5 and 6 positions.
Attachment of pyrrolidin-1-yl group: : Using nucleophilic substitution reactions, the pyrrolidine ring is attached to the pyrimidine derivative.
Formation of the methoxyindole group: : The indole ring is synthesized and functionalized with a methoxy group at the 6 position.
Coupling of the methoxyindole with the pyrimidinyl-pyrrolidine intermediate: : Utilizing coupling agents and specific reaction conditions, the final structure is assembled.
Industrial Production Methods
In an industrial setting, these reactions are often scaled up using continuous flow chemistry techniques. Reactor conditions, such as temperature, pressure, and solvents, are optimized to enhance yields and purity while minimizing by-products.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, such as:
Oxidation: : Potential formation of oxidized derivatives depending on the functional groups available.
Reduction: : Under reducing conditions, selective hydrogenation or other reduction reactions can occur.
Substitution: : The presence of reactive sites allows for substitution reactions, altering functional groups or aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon or sodium borohydride.
Substitution: : Reagents like halides, alkylating agents, and base catalysts.
Major Products Formed
The products formed will vary based on the reactions undertaken, but generally include modified versions of the original compound with alterations to the indole, pyrimidine, or pyrrolidine components.
作用机制
The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate biological pathways, leading to desired therapeutic effects. The exact mechanism depends on the structural configuration and the biological system under study.
相似化合物的比较
Compared to other compounds with similar structures:
Unique Structural Features: : The specific substitution pattern provides unique reactivity and biological activity.
Functional Group Variation: : Similar compounds may have different substituents, altering their chemical and biological properties.
Applications: : While related compounds might also be biologically active, the unique combination of functionalities in this compound can offer distinct advantages.
List of Similar Compounds
(3-((6-Methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
(3-((6-Ethyl-5-bromopyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone
That’s the deep dive into "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone". Anything else I can help with?
属性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-3-15-18(21)19(23-11-22-15)28-14-6-7-25(10-14)20(26)17-8-12-4-5-13(27-2)9-16(12)24-17/h4-5,8-9,11,14,24H,3,6-7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNODCJXMFVCEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368187.png)
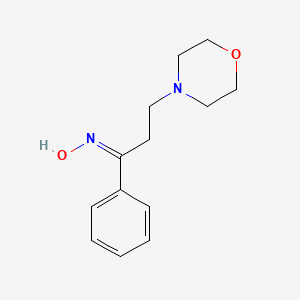
![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)
![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368191.png)
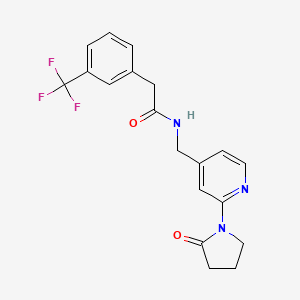
![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)
![6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2368194.png)
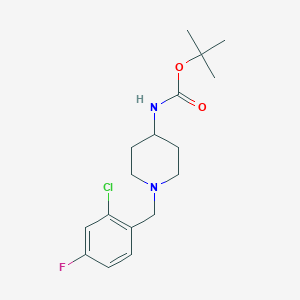
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)
![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)
![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)
